2-(Dibromo-1H-1,2,4-triazol-1-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dibromo-1H-1,2,4-triazol-1-yl)ethan-1-ol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two bromine atoms and an ethan-1-ol group attached to the triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibromo-1H-1,2,4-triazol-1-yl)ethan-1-ol typically involves the bromination of 1H-1,2,4-triazole followed by the introduction of the ethan-1-ol group. One common method involves the reaction of 1H-1,2,4-triazole with bromine in the presence of a suitable solvent, such as acetic acid, to yield dibromo-1H-1,2,4-triazole. This intermediate is then reacted with ethylene oxide under basic conditions to introduce the ethan-1-ol group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Dibromo-1H-1,2,4-triazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The triazole ring can undergo reduction under specific conditions to form dihydrotriazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: New triazole derivatives with various functional groups.
Oxidation Reactions: Aldehydes or carboxylic acids.
Reduction Reactions: Dihydrotriazole derivatives.
Scientific Research Applications
2-(Dibromo-1H-1,2,4-triazol-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor antagonists.
Mechanism of Action
The mechanism of action of 2-(Dibromo-1H-1,2,4-triazol-1-yl)ethan-1-ol depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or receptors. The bromine atoms and the triazole ring can interact with biological targets through hydrogen bonding, van der Waals forces, and other non-covalent interactions. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole: The parent compound without the bromine atoms and ethan-1-ol group.
3,5-Dibromo-1H-1,2,4-triazole: Similar structure but lacks the ethan-1-ol group.
2-(1H-1,2,4-Triazol-1-yl)ethan-1-ol: Similar structure but lacks the bromine atoms.
Uniqueness
2-(Dibromo-1H-1,2,4-triazol-1-yl)ethan-1-ol is unique due to the presence of both bromine atoms and the ethan-1-ol group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications[4][4].
Properties
IUPAC Name |
2-(3,5-dibromo-1,2,4-triazol-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br2N3O/c5-3-7-4(6)9(8-3)1-2-10/h10H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPVWIVUAGAMLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N1C(=NC(=N1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.